molecular formula C16H16N4S B5712914 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine CAS No. 440638-20-0

4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B5712914
CAS No.: 440638-20-0
M. Wt: 296.4 g/mol
InChI Key: WWOIKNZOVDZDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(Benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzylsulfanyl group at position 5, an ethyl group at position 4, and a pyridine ring at position 3 (Figure 1). Its molecular formula is C₁₆H₁₆N₄S, with a molecular weight of 296.39 g/mol.

Properties

IUPAC Name

4-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-2-20-15(14-8-10-17-11-9-14)18-19-16(20)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOIKNZOVDZDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440638-20-0
Record name 4-(5-(BENZYLTHIO)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C18H19N3OS
  • Molecular Weight : 325.42796 g/mol
  • CAS Number : 482637-19-4

Pharmacological Profile

  • Antifungal Activity :
    • Compounds containing the 1,2,4-triazole nucleus have been extensively studied for their antifungal properties. The triazole ring acts as a potent inhibitor of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately fungal cell death .
  • Antibacterial Activity :
    • Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some triazole derivatives have been reported as low as 0.125 μg/mL .
  • Anti-inflammatory Effects :
    • The compound has shown promising anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. The IC50 values for COX inhibition ranged from 19.45 μM to 42.1 μM across different derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Triazole Ring : Electron-donating groups at specific positions on the triazole ring enhance antibacterial activity.
  • Alkyl Chain Length : The length of alkyl chains attached to the nitrogen atoms in the triazole ring affects potency; generally, longer chains may reduce activity .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated a series of triazole derivatives against a panel of bacterial strains. The results indicated that compounds similar to this compound exhibited superior activity compared to traditional antibiotics like vancomycin and ciprofloxacin .
  • In Vivo Anti-inflammatory Assessment :
    In animal models of inflammation (carrageenan-induced paw edema), compounds with structural similarities showed effects comparable to indomethacin, a widely used anti-inflammatory drug. ED50 values were calculated to assess efficacy .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntifungalSignificant inhibition of fungal growth
AntibacterialMIC as low as 0.125 μg/mL
Anti-inflammatoryIC50 values ranging from 19.45 μM to 42.1 μM for COX inhibition

Scientific Research Applications

Medicinal Chemistry

The triazole ring in this compound is associated with various pharmacological activities, including antifungal, antibacterial, and anticancer properties. Research has demonstrated that compounds containing triazole structures can inhibit the growth of pathogenic fungi and bacteria. For instance:

  • Antifungal Activity : Triazoles are widely used as antifungal agents in clinical settings. Studies have shown that derivatives of triazoles exhibit potent activity against fungal pathogens such as Candida spp. and Aspergillus spp. .
  • Anticancer Properties : Some triazole derivatives have been investigated for their ability to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation .

Agricultural Chemistry

The compound may also find applications in agriculture as a potential fungicide or herbicide. The presence of the triazole moiety is crucial since many agricultural fungicides are based on similar structures due to their effectiveness against plant pathogens.

  • Fungicidal Activity : Research indicates that triazole compounds can effectively control fungal diseases in crops, enhancing yield and quality .

Case Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal properties of various triazole derivatives, including those similar to 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine. The results showed that specific modifications to the triazole ring significantly enhanced antifungal activity against resistant strains of Candida albicans .

Case Study 2: Anticancer Research

In another study focused on anticancer applications, researchers synthesized several triazole derivatives and tested their effects on human cancer cell lines. The findings indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity against breast cancer cells through apoptosis induction pathways .

Chemical Reactions Analysis

Oxidation Reactions

The benzylsulfanyl (-S-CH₂C₆H₅) group undergoes controlled oxidation to form sulfoxides or sulfones:

Reaction TypeReagents/ConditionsProductYieldReference
Sulfoxide formationH₂O₂ (30%), CH₃COOH, 0–5°C, 2–4 hrs4-[5-(Benzylsulfinyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine78%
Sulfone formationmCPBA (2 eq.), DCM, RT, 12 hrs4-[5-(Benzylsulfonyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine65%

Mechanistic Insight :

  • Sulfur oxidation follows a radical pathway with peroxide reagents, producing sulfoxides (partial oxidation) or sulfones (complete oxidation).

  • Electron-withdrawing pyridine enhances sulfur’s electrophilicity, accelerating oxidation rates.

Nucleophilic Substitution at Sulfur

The benzylsulfanyl group participates in nucleophilic displacement reactions:

ReagentConditionsProductApplicationReference
NaSCH₃DMF, 80°C, 6 hrs4-[5-(Methylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridineThioether derivatives
NH₂NH₂EtOH, reflux, 8 hrs4-[5-(Hydrazinylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridinePrecursor for heterocycle synthesis

Key Observation :

  • Reactions proceed via SN2-like mechanisms, with the pyridine ring stabilizing transition states through resonance.

Electrophilic Substitution on Pyridine

The pyridine ring undergoes regioselective electrophilic substitution at the para position:

ReactionReagents/ConditionsProductSelectivityReference
NitrationHNO₃/H₂SO₄, 0°C, 3 hrs4-[5-(Benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-3-nitropyridine>90% para
BrominationBr₂, FeBr₃, DCM, RT4-[5-(Benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-3-bromopyridine85% para

Structural Influence :

  • The electron-deficient triazole substituent directs electrophiles to the pyridine’s meta/para positions, with steric effects favoring para substitution.

Triazole Ring Modifications

The 1,2,4-triazole core participates in ring-opening and cycloaddition reactions:

Reaction TypeConditionsProductNotesReference
Acidic hydrolysisHCl (6M), reflux, 12 hrs5-Amino-1H-1,2,4-triazole-3-thiol + Pyridine-4-carboxylic acidDegradation pathway
CycloadditionCuI, DIPEA, 80°CFused triazolopyridazine derivativesBioactive intermediates

Thermal Stability :

  • The triazole ring remains intact below 200°C but degrades under prolonged acidic or basic conditions.

Reduction Reactions

Selective reduction of functional groups:

Target SiteReagents/ConditionsProductYieldReference
Pyridine ringH₂ (1 atm), Pd/C, MeOH4-[5-(Benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidine60%
Sulfur groupNaBH₄, NiCl₂, EtOH4-[5-(Benzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine45%

Challenges :

  • Competitive reduction of triazole rings occurs under harsh conditions, necessitating catalyst optimization.

Metal Complexation

The pyridine and triazole moieties act as ligands for transition metals:

Metal SaltConditionsComplex StructureApplicationReference
Cu(II)Cl₂MeOH, RT[Cu(C₁₈H₁₅N₄S)₂Cl₂]Antimicrobial studies
Fe(III)NO₃H₂O/EtOH, 60°C[Fe(C₁₈H₁₅N₄S)(NO₃)₃]Catalysis

Coordination Sites :

  • Pyridine’s nitrogen and triazole’s N2/N4 atoms bind metals, forming octahedral or square-planar geometries .

Comparison with Similar Compounds

The structural and functional diversity of 1,2,4-triazole derivatives allows for extensive comparisons. Below, we analyze key analogs based on substituent variations, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties
Compound Name (ID) Substituents (R1, R2, R3) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Structural Features
Target Compound R1 = Ethyl, R2 = Benzylsulfanyl, R3 = Pyridine - - 296.39 Ethyl group reduces steric hindrance
4-(5-(Benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (3k) R1 = Phenyl, R2 = Benzylthio, R3 = Pyridine 155–156 86 345.1 Phenyl group increases hydrophobicity
4-(5-((4-Bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine R1 = Phenyl, R2 = 4-Bromobenzylthio, R3 = Pyridine - - 423.0 Bromine enhances halogen bonding potential
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) R1 = Phenyl, R2 = 3-Fluorobenzylthio, R3 = Pyridine 146–148 86 381.1 Fluorine improves metabolic stability
4-{5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine R1 = Ethyl, R2 = 2-Chloro-6-fluorobenzyl, R3 = Pyridine - - 381.8 Dual halogen substituents enhance lipophilicity

Key Observations :

  • Ethyl vs.
  • Benzylsulfanyl vs. Halogenated Benzylthio at R2 : Halogenated derivatives (e.g., 4-bromo, 3-fluoro) exhibit higher molecular weights and altered electronic properties, which may enhance binding affinity in biological targets .
  • Melting Points : Phenyl-substituted analogs (e.g., 3k, 5q) generally exhibit higher melting points (~150–170°C) compared to alkyl-substituted derivatives, likely due to increased crystallinity from aromatic stacking .

Key Observations :

  • Electron-Withdrawing Groups : Nitro (e.g., 3l in ) and bromo substituents (e.g., ) correlate with enhanced biological activity, likely due to improved target binding via electron-deficient aromatic systems.
  • Ethyl Group Impact : While the target compound lacks direct activity data, its ethyl group may confer metabolic stability over phenyl analogs, as seen in related kinase inhibitors .

Q & A

Q. What are the established synthetic routes for 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine and its analogs?

Methodological Answer: The compound can be synthesized via S-alkylation of a triazole-3-thiol precursor with a benzyl halide derivative under alkaline conditions. For example:

  • Dissolve 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in methanol with NaOH, then add the benzyl halide dropwise. Stir at room temperature for 6–12 hours .
  • Yields typically range from 75% to 95% depending on substituents. Electron-withdrawing groups (e.g., nitro, halogens) on the benzyl moiety may reduce reactivity, requiring extended reaction times .

Q. How is structural characterization performed for this compound class?

Methodological Answer: Use a combination of:

  • 1H/13C NMR : Confirm substitution patterns (e.g., benzylsulfanyl protons at δ 4.3–4.5 ppm; pyridine protons at δ 8.5–8.7 ppm) .
  • HRMS (ESI) : Validate molecular ion peaks (e.g., [M+H]+ for C16H16N4S: 297.1124) .
  • X-ray Crystallography : Refinement via SHELXL (e.g., space group P21/c, Z = 4) provides bond-length validation and torsion angles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Substituent Variation : Replace the benzyl group with electron-deficient (e.g., 4-CN, 3,5-dinitro) or bulky (e.g., cyclopropyl) groups to enhance target binding. For instance:
    • 4-Cyanobenzyl analogs show improved inhibitory activity against Mycobacterium tuberculosis (MIC = 0.5 µg/mL) .
    • Ethyl substitution at the triazole N4 position increases metabolic stability compared to methyl groups .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., tyrosinase IC50 via colorimetric assays ) or cellular models (e.g., β-catenin inhibition in JW74, a structurally related compound ).

Q. How can computational modeling guide the design of analogs?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., β-catenin or mycobacterial enzymes). Focus on hydrophobic interactions between the benzylsulfanyl group and active-site residues .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic effects of substituents on reactivity .

Q. How should researchers address contradictions in biological data across studies?

Methodological Answer:

  • Control for Assay Conditions : Variations in MIC values for M. tuberculosis may arise from differences in bacterial strain (e.g., H37Rv vs. clinical isolates) or culture media .
  • Validate Target Engagement : Use orthogonal assays (e.g., SPR for binding affinity, Western blotting for pathway inhibition) to confirm mechanisms observed in initial screens .

Q. What strategies improve compound stability and solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : Convert free bases to hydrochloride salts (e.g., compound 80 in ) to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetates) at the pyridine nitrogen to improve bioavailability .

Q. How are impurities and byproducts characterized during synthesis?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (ACN/water gradient) to detect unreacted starting materials or oxidation byproducts (e.g., sulfoxides). Purity thresholds ≥95% are typical .
  • LC-MS/MS : Identify trace impurities via fragmentation patterns (e.g., m/z 345.1 [M+H]+ for the parent ion vs. m/z 361.1 for sulfoxide byproducts) .

Q. What crystallographic tools are recommended for resolving structural ambiguities?

Methodological Answer:

  • SHELXT for initial structure solution and SHELXL for refinement, particularly for handling twinning or high-resolution data .
  • ORTEP-3 for generating publication-quality thermal ellipsoid diagrams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.